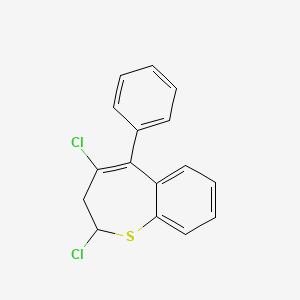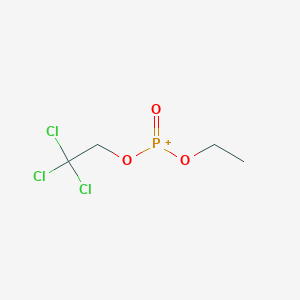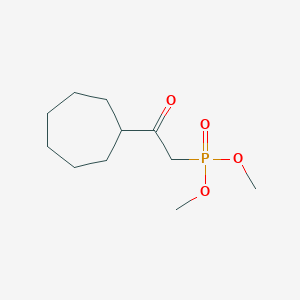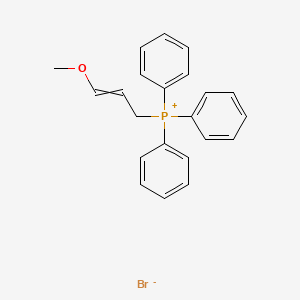
Pentanedial, 2-(hydroxymethyl)-2,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanedial, 2-(hydroxymethyl)-2,4-dimethyl- is an organic compound with a unique structure that includes both aldehyde and hydroxymethyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pentanedial, 2-(hydroxymethyl)-2,4-dimethyl- can be achieved through several methods. One common approach involves the reaction of 2,4-dimethylpentane-2,4-diol with an oxidizing agent to introduce the aldehyde groups. The reaction conditions typically include the use of a mild oxidizing agent such as pyridinium chlorochromate (PCC) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the catalytic oxidation of 2,4-dimethylpentane-2,4-diol using supported metal catalysts. This method allows for continuous production and higher yields, making it suitable for large-scale applications .
Analyse Des Réactions Chimiques
Types of Reactions
Pentanedial, 2-(hydroxymethyl)-2,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be further oxidized to form a carboxylic acid.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-(carboxymethyl)-2,4-dimethylpentanedial.
Reduction: 2-(hydroxymethyl)-2,4-dimethylpentane-1,5-diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Pentanedial, 2-(hydroxymethyl)-2,4-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a cross-linking agent in protein studies.
Medicine: Explored for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the production of polymers and resins due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of Pentanedial, 2-(hydroxymethyl)-2,4-dimethyl- involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with amino groups in proteins, leading to cross-linking and stabilization of protein structures. This property is particularly useful in biological and medical applications, where it can be used to fix tissues or cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glutaraldehyde: Another dialdehyde with similar cross-linking properties.
2-Methyl-2,4-pentanediol: A related compound with hydroxyl groups instead of aldehyde groups.
Uniqueness
Pentanedial, 2-(hydroxymethyl)-2,4-dimethyl- is unique due to its combination of aldehyde and hydroxymethyl functional groups, which provide a versatile platform for various chemical reactions and applications. Its structure allows for multiple functionalizations, making it a valuable compound in both research and industrial settings .
Propriétés
Numéro CAS |
63951-48-4 |
|---|---|
Formule moléculaire |
C8H14O3 |
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
2-methoxy-2,4-dimethylpentanedial |
InChI |
InChI=1S/C8H14O3/c1-7(5-9)4-8(2,6-10)11-3/h5-7H,4H2,1-3H3 |
Clé InChI |
CKURPKAGDUSTMO-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C)(C=O)OC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-acetamido-N-[2-(hydroxyamino)-2-oxoethyl]benzamide](/img/structure/B14486817.png)
![Tributyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14486822.png)

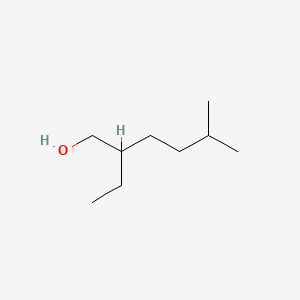
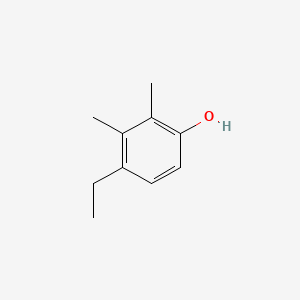


![aziridine;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B14486852.png)
![2-{[(2,2-Dimethyl-1,3-dioxolan-4-yl)oxy]methoxy}pyridine-3-carbonitrile](/img/structure/B14486856.png)
